

The Pharmacokinetics and Pharmacodynamics of Mezigdomide: A Technical Overview

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Compound of Interest		
Compound Name:	Mezigdomide	
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Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally administered novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent of the CELMoD agents, mezigdomide has demonstrated significant preclinical and clinical activity, particularly in heavily pretreated patient populations, including those refractory to immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of mezigdomide, summarizing key data, experimental methodologies, and its mechanism of action.

Pharmacodynamics: Mechanism of Action

Mezigdomide exerts its potent anti-myeloma effects by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, **mezigdomide** was specifically designed for maximal and rapid degradation of its target proteins.[6][7]

Molecular Action: **Mezigdomide** binds with high affinity to cereblon, a substrate receptor for the Cullin 4A ring ligase (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding alters the conformation of the complex, inducing the recruitment of neo-substrate proteins for ubiquitination and subsequent proteasomal degradation.[3][4]

Key Substrates and Downstream Effects: The primary targets of **mezigdomide**-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]







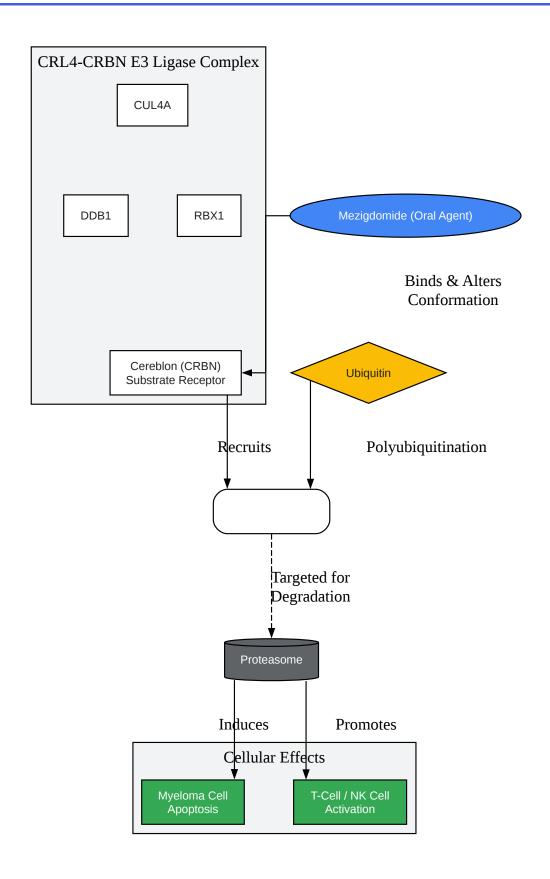
These proteins are overexpressed in multiple myeloma cells and play a crucial role in their pathogenesis, proliferation, and survival.[8]

The degradation of Ikaros and Aiolos leads to two main downstream effects:

- Direct Tumoricidal Activity: The elimination of these transcription factors results in potent antiproliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in cell lines resistant to lenalidomome and pomalidomide.[5]
- Immunomodulatory Effects: Mezigdomide enhances the host anti-tumor immune response.
 [5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and can reverse T-cell exhaustion.
 [6][9] Preclinical studies show that mezigdomide enhances T-cell and NK cell activity, which may synergize with other immunotherapies.
 [10]

Mezigdomide is considered the most potent CELMoD, demonstrating 100% closure of the cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and Aiolos.[11]





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Caption: Mezigdomide's mechanism of action via the CRL4-CRBN E3 ligase complex.



Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of **mezigdomide**, revealing dose-dependent and linear kinetics.

Absorption: **Mezigdomide** is administered orally in capsule form.[1][12] It is rapidly absorbed. [13] A population PK model developed from data in healthy subjects demonstrated a linear dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant medications:

- Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%.
 [7]
- Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI)
 decreased oral bioavailability by about 64%.[7] Mezigdomide is a weak-base compound
 with pH-dependent solubility, which decreases significantly as pH increases.[7]

Distribution: Specific data on the volume of distribution and protein binding were not detailed in the provided search results.

Metabolism: **Mezigdomide** is primarily eliminated through hepatic metabolism.[13]

Excretion: Renal elimination plays a minor role in the clearance of **mezigdomide**.[13] Consequently, studies have shown that **mezigdomide** dose modifications are likely not required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCl] ≥ 30 mL/min).[13] There was no apparent relationship between CrCl and **mezigdomide** oral clearance or systemic exposures.[13]

Summary of Pharmacokinetic Data



Parameter	Description	Finding	Citation
Administration	Route of delivery	Oral	[1]
Kinetics	Dose-exposure relationship	Dose-dependent, linear PK with increasing systemic exposure.	[4][13]
Absorption	Speed of uptake	Rapid absorption.	[13]
Food Effect	Impact of high-fat meal on bioavailability	~30% increase in oral bioavailability.	[7]
Drug Interaction	Impact of Proton Pump Inhibitors (PPIs)	~64% decrease in oral bioavailability.	[7]
Metabolism	Primary site of metabolic clearance	Hepatic.	[13]
Elimination	Role of kidneys in drug clearance	Renal elimination plays a minor role.	[13]
Renal Impairment	Dosing in mild to moderate renal impairment	Dose modifications are likely not required.	[13]

Clinical Efficacy and Safety

Mezigdomide has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily pretreated patient population.

Efficacy in Combination with Dexamethasone (CC-92480-MM-001 Study)

In the pivotal phase 1/2 CC-92480-MM-001 study, **mezigdomide** was combined with dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was identified as 1.0 mg of **mezigdomide** taken once daily for 21 days of a 28-day cycle.[6][14]



Patient Cohort	N	Overall Respons e Rate (ORR)	Very Good Partial Respons e (VGPR) or Better	Median Duration of Respons e (DOR)	Median Progressi on-Free Survival (PFS)	Citation
Phase 1 (Dose- Escalation)	77	25%	13%	-	-	[15]
Phase 2 (Dose- Expansion)	101	41%	25%	7.6 months	4.4 months	[6][15]
Phase 2 (Triple- Class Refractory)	101	40.6%	24.8%	-	-	[4]
Phase 2 (Prior Anti- BCMA Therapy)	30	50%	-	-	-	[4][15]
Phase 2 (Extramed ullary Plasmacyt omas)	40	30%	-	-	-	[4][15]

Efficacy in Combination with Other Agents

Mezigdomide has also shown high response rates when combined with proteasome inhibitors.

• With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7% was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[16]



- With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.
 [16]
- With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]

Safety and Tolerability

The safety profile of **mezigdomide** is considered manageable, with myelosuppression being the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros and Aiolos are involved in granulocyte maturation.[4][8]

Adverse Event (Any Grade)	Dose-Escalation Cohort (N=77)	Citation
Neutropenia	81%	[15]
Infections and Infestations	74%	[15]
Anemia	61%	[15]
Thrombocytopenia	51%	[15]

Grade 3/4 Treatment-Emergent Adverse Events (TEAEs):

- Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of
 patients across various combination cohorts.[4][17] It is generally responsive to growth factor
 support.[18]
- Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-001 study.[4]
- Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were neutropenia and febrile neutropenia.[6][14]

Experimental Protocols and Methodologies

The clinical development of **mezigdomide** has been supported by robust preclinical and translational biomarker analyses.



Pharmacokinetic Analysis:

 Bioanalytic Method: A validated chiral liquid chromatography—tandem mass spectrometry (LC-MS/MS) assay was used to determine the plasma concentrations of mezigdomide.[7]
 The method involves solid phase extraction of the drug and its deuterated internal standard from human plasma.[7]

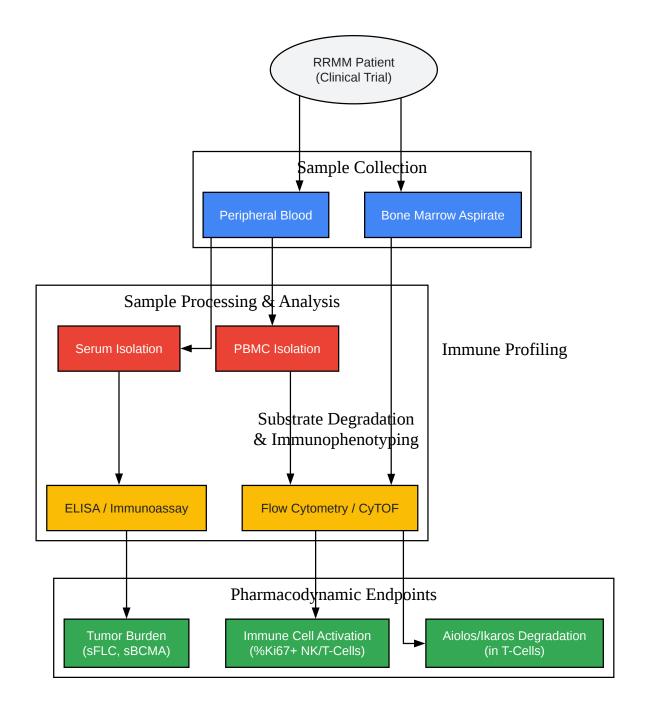
Pharmacodynamic Biomarker Analysis:

- Target Engagement and Substrate Degradation: The degradation of Ikaros and Aiolos in
 patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480MM-002 trial, a 0.6 mg dose of mezigdomide was necessary to achieve greater than 50%
 degradation of Aiolos in peripheral blood T-cells.[19]
- Methodology: Flow cytometry is used to measure the expression of Aiolos in T-cells and to conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[19][20]
- Tumor Burden Biomarkers: Serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[19]
- Immune Cell Profiling: High-dimensional mass cytometry (CyTOF) has been used to profile immune populations in the bone marrow microenvironment at a single-cell resolution, revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.
 [20]

Preclinical Assays:

 In Vitro Cytotoxicity Assays: The synergistic anti-tumor activity of mezigdomide in combination with other agents like daratumumab has been evaluated using complementdependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) assays in multiple myeloma cell lines.[19]





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Caption: A generalized workflow for pharmacodynamic biomarker analysis in **mezigdomide** trials.



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